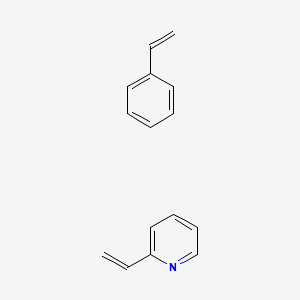
Poly(2-vinyl pyridine)-b-polystyrene-b-poly(2-vinyl pyridine)
Descripción general
Descripción
Poly(2-vinyl pyridine)-b-polystyrene-b-poly(2-vinyl pyridine) is an organic compound that combines the properties of styrene and 2-vinylpyridine. It is a derivative of pyridine with a vinyl group in the 2-position, next to the nitrogen. This compound is used industrially as a precursor to specialty polymers and as an intermediate in the chemical, pharmaceutical, dye, and photo industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Poly(2-vinyl pyridine)-b-polystyrene-b-poly(2-vinyl pyridine) can be synthesized through various methods. One common method involves the condensation of 2-methylpyridine with formaldehyde, followed by dehydration of the intermediate alcohol. The reaction is carried out between 150–200°C in an autoclave . Another method involves the reaction of acrylonitrile and acetylene in the presence of organocobalt compounds as a catalyst .
Industrial Production Methods: In industrial settings, the production of 2-vinylpyridine often involves the use of 2-methylpyridine and formaldehyde. The reaction mixture is introduced into a tubular reactor, and the reaction is carried out at high temperatures and pressures. The resultant product is then purified through fractional distillation .
Análisis De Reacciones Químicas
Types of Reactions: Poly(2-vinyl pyridine)-b-polystyrene-b-poly(2-vinyl pyridine) undergoes various types of chemical reactions, including polymerization, addition, and substitution reactions. It is readily polymerized or copolymerized with styrene, butadiene, isobutylene, and methyl methacrylate in the presence of radical, cationic, or anionic initiators .
Common Reagents and Conditions: Common reagents used in the reactions of styrene 2-vinylpyridine include radical initiators, cationic initiators, and anionic initiators. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products: The major products formed from the reactions of styrene 2-vinylpyridine include homopolymers and copolymers. These polymers have various applications in different industries due to their unique properties .
Aplicaciones Científicas De Investigación
Poly(2-vinyl pyridine)-b-polystyrene-b-poly(2-vinyl pyridine) has numerous scientific research applications. It is used in the synthesis of block copolymers, which have applications in drug delivery, optoelectronic devices, water purification, and rheology modification . Additionally, it is used in the fabrication of lithium-ion batteries as a component of gel polymer electrolytes . The compound’s ability to form well-defined polymers makes it valuable in materials science and polymer chemistry .
Mecanismo De Acción
The mechanism of action of styrene 2-vinylpyridine involves its ability to undergo polymerization and form stable polymers. The electron-withdrawing effect of the ring nitrogen atom allows it to add nucleophiles such as methoxide, cyanide, and hydrogen sulfide at the vinylic site, leading to the formation of addition products . This property is crucial for its applications in various chemical reactions and polymerizations.
Comparación Con Compuestos Similares
Poly(2-vinyl pyridine)-b-polystyrene-b-poly(2-vinyl pyridine) can be compared with other similar compounds such as poly(2-vinylpyridine), poly(4-vinylpyridine), and poly(2-vinylpyridine-co-styrene). These compounds share similar polymerization properties but differ in their structural configurations and specific applications . For instance, poly(4-vinylpyridine) is often used in electrode organization for electrochemical applications due to its enhanced electrical conductivity .
Conclusion
Poly(2-vinyl pyridine)-b-polystyrene-b-poly(2-vinyl pyridine) is a versatile compound with significant industrial and scientific research applications. Its unique properties and ability to form stable polymers make it valuable in various fields, including chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C15H15N |
|---|---|
Peso molecular |
209.29 g/mol |
Nombre IUPAC |
2-ethenylpyridine;styrene |
InChI |
InChI=1S/C8H8.C7H7N/c1-2-8-6-4-3-5-7-8;1-2-7-5-3-4-6-8-7/h2-7H,1H2;2-6H,1H2 |
Clave InChI |
USDNTLSSMWDFHG-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=CC=C1.C=CC1=CC=CC=N1 |
Números CAS relacionados |
697745-42-9 143731-12-8 827026-33-5 108614-86-4 24980-54-9 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[4-(4-Methoxy-phenyl)-1H-imidazol-2-yl]-piperidine](/img/structure/B8459230.png)
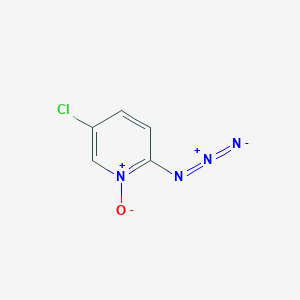
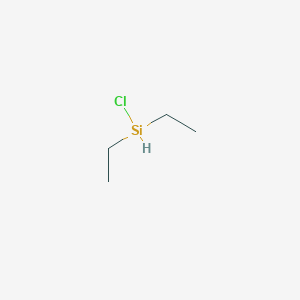

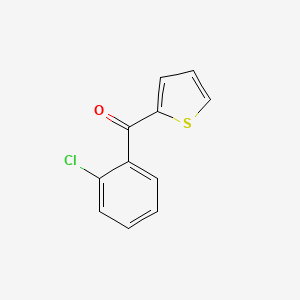
![1-Thia-4,8-diazaspiro[4.5]decan-3-one,2-ethyl-,(2S)-(9ci)](/img/structure/B8459269.png)
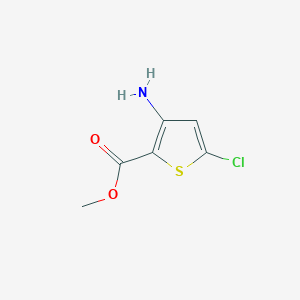
![[(1S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL]methanesulfonic acid hydrate](/img/structure/B8459287.png)
![Phosphonium, [3-(methoxymethoxy)propyl]triphenyl-, bromide](/img/structure/B8459298.png)
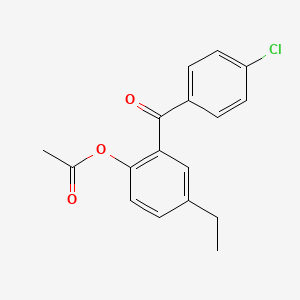
![6-(4-Fluorophenyl)-2-methylpyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B8459312.png)
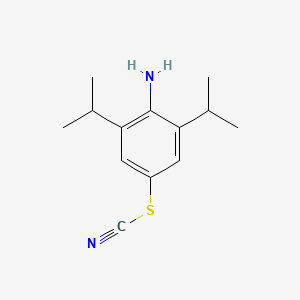
![8-(3-Chloro-4-fluoro-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B8459318.png)
![2-[(4-Iodophenoxy)methyl]-2-methyloxirane](/img/structure/B8459328.png)
